4-Tert-Amylcyclohexanol

Fragrance Formulation Physical Property Handling Safety

Liquid sandalwood synthetics complicate powder-based fragrance manufacturing, requiring pre-dissolution and increasing volatile spill risk. 4-Tert-Amylcyclohexanol (CAS 5349-51-9), a solid at ambient temperature (mp 24-27 °C), eliminates these inefficiencies. • Direct blending into talcum powders, dry shampoos, and solid air fresheners without solvent pre-dissolution. • LogP ~3.60 ensures substantive sandalwood character in alcoholic and oil-based carriers. • No current IFRA prohibition or restriction; COSING-listed (Ref 39034) and REACH pre-registered for EU cosmetic acceptability. Supplied as a cis/trans isomer mixture at ≥98% purity with full documentation support.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 5349-51-9
Cat. No. B1294309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-Amylcyclohexanol
CAS5349-51-9
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC(CC1)O
InChIInChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3
InChIKeyVDQZABQVXYELSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-Amylcyclohexanol: Technical Overview & Differentiation


4-Tert-Amylcyclohexanol (CAS 5349-51-9) is a substituted cyclohexanol derivative characterized by a tert-amyl group at the para-position [1]. It is commercially supplied as a mixture of cis and trans isomers [2]. The compound is employed primarily as a fragrance ingredient imparting sandalwood and woody notes [3], functioning within a defined logP range (calculated XlogP3: 3.60) that influences its performance in fragrance formulations [4].

Solid physical form enables direct powder blending without pre-dissolution.
Lipophilicity range supports sandalwood odor character for woody accords.
Regulatory profile with no current IFRA restrictions supports simpler compliance documentation.

Key Procurement Distinctions for 4-Tert-Amylcyclohexanol


Generic substitution among sandalwood/woody odorants fails due to substantial divergence in three critical procurement-relevant parameters: physical form and handling (4-tert-amylcyclohexanol is a solid at ambient temperature while many high-potency analogs are liquids), lipophilicity-driven substantivity (logP influences tenacity and deposition), and regulatory exposure (older terpenylcyclohexanol derivatives such as 4-tert-amylcyclohexanol often possess distinct regulatory profiles compared to high-volume campholenic aldehyde derivatives like Sandalore® or Javanol®) [1]. Substituting based solely on odor character without quantifying these differences risks formulation instability, altered product performance, or non-compliance with evolving IFRA standards [2].

Solid vs. liquid physical form: substituting with liquid sandalwood synthetics may disrupt powder blending processes and handling protocols.
LogP differences between analogs may shift substantivity and tenacity, altering fragrance longevity in formulations.
Regulatory profiles differ; some high-volume sandalwood synthetics face IFRA restrictions, introducing potential compliance risk if substituted.

Quantitative Differentiation Evidence for 4-Tert-Amylcyclohexanol


Solid-State Handling and Formulation Advantage

4-tert-Amylcyclohexanol is a solid at ambient temperature with a melting point of 24–27 °C, whereas the majority of modern high-potency sandalwood synthetics (e.g., Sandalore®, Ebanol®, Polysantol®, Javanol®) are liquids at room temperature [1]. This solid form offers distinct advantages for powder-based formulations and reduces spill risk during handling, while liquid comparators may require solvent carriers or pose greater containment challenges in dry manufacturing environments .

Physical State
Class-level
Solid at 25 °C (mp 24–27 °C); common high-potency sandalwood synthetics (e.g., Sandalore®, Ebanol®) are liquids.
Reported solid-state handling property supports powder blending.
Liquid analogs may require solvent carriers or additional containment measures.
Fragrance Formulation Physical Property Handling Safety

Lipophilicity Window for Sandalwood Odor

Quantitative structure-odor relationship (QSAR) studies on cycloaliphatic alcohols with sandalwood odor characteristics have established that optimal odor intensity correlates with a defined lipophilicity window [1]. 4-tert-Amylcyclohexanol possesses an estimated XlogP3 of 3.60, which falls within the lipophilic range associated with strong sandalwood odor character in QSAR models [2]. In contrast, the shorter-chain analog 4-tert-butylcyclohexanol has a lower logP (calculated from its smaller molecular volume and lower carbon count), which is associated with weaker woody character and less pronounced sandalwood nuance—its primary odor descriptors include musty, camphor, and patchouli rather than sandalwood [3]. The specific lipophilicity of the tert-amyl derivative supports its classification as a sandalwood odorant rather than a generic woody alcohol [4].

Lipophilicity & Odor
Class-level
Target XlogP3 = 3.60 (est); 4-tert-butylcyclohexanol (lower logP) shows musty/camphoraceous notes with weak sandalwood character.
Lipophilicity range aligns with sandalwood odor character in QSAR models.
Lower logP analogs may produce undesired olfactory profiles for sandalwood accords.
QSAR Structure-Odor Relationship Lipophilicity

Cost-Efficiency vs. Ultra-High-Potency Analogs

4-tert-Amylcyclohexanol is classified among earlier-generation terpenylcyclohexanol sandalwood synthetics with moderate odor potency, contrasting sharply with modern ultra-high-potency campholenic derivatives [1]. Javanol® exhibits an odor threshold of approximately 0.02 ppt (0.02 ng/L in air), making it roughly 400 times more potent than comparable sandalwood synthetics [2]. Ebanol® has an odor threshold of approximately 0.21 ng/L in air—approximately 4 times more powerful than natural Santalum album oil on a weight-for-weight basis [3]. While direct odor threshold data for 4-tert-amylcyclohexanol is not published in the open literature, its structural classification as an early terpenylcyclohexanol (predating the campholenic aldehyde-derived high-potency series) indicates it occupies the moderate-potency segment of the sandalwood odorant market [4]. This moderate potency translates to higher use levels (typically 1–10% in fragrance concentrate versus sub-1% for Javanol® or Ebanol®), making the compound economically favorable for applications where ultra-high potency is unnecessary and cost-per-kilogram of finished fragrance is a critical procurement criterion .

Odor Potency
Class-level
Moderate potency; typical use level 1–10% in concentrate. Javanol® ~0.02 ng/L, Ebanol® ~0.21 ng/L (10–400× more potent).
Supports cost-sensitive formulations with higher use levels.
Ultra-high-potency analogs used at sub-1% levels in fine fragrance.
Cost-Efficiency Odor Threshold Use Level

Unrestricted IFRA Regulatory Status

4-tert-Amylcyclohexanol (CAS 5349-51-9) is listed in the EU Cosmetic Ingredient Database (COSING Ref No: 39034) with the function PERFUMING, and its REACH pre-registration (EINECS 226-311-3) confirms regulatory acceptance for use in cosmetic and fragrance applications within the European market [1]. GHS classification indicates skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), which are standard precautions common to most fragrance alcohols and do not constitute a unique procurement barrier [2]. Notably, 4-tert-amylcyclohexanol is not currently subject to any IFRA prohibition or quantitative restriction standard, unlike several high-volume sandalwood synthetics (e.g., certain campholenic derivatives) that face evolving IFRA scrutiny due to sensitization or volume-of-use concerns [3]. This absence of IFRA restriction simplifies procurement planning, reduces compliance documentation burden, and mitigates supply chain disruption risk associated with future regulatory changes [4].

Regulatory Status
Class-level
No current IFRA prohibition or restriction. COSING listed, REACH pre-registered.
Reported regulatory profile may simplify compliance documentation.
Certain campholenic derivatives face evolving IFRA scrutiny.
Regulatory Compliance IFRA Safety Assessment

Application Scenarios for 4-Tert-Amylcyclohexanol


Powder-Based Fragrance Formulations

Due to its solid physical state at ambient temperature (melting point 24–27 °C), 4-tert-amylcyclohexanol is particularly suitable for powder-based fragrance formulations, including talcum powders, dry shampoo formulations, and solid air fresheners. The solid form enables direct blending without pre-dissolution in solvents, simplifies weighing operations, and reduces volatile spill risk during manufacturing. This represents a distinct handling advantage over liquid sandalwood synthetics such as Sandalore® or Ebanol®. [1]

Cost-Sensitive Sandalwood Accords

For fragrance compositions where ultra-high potency is not required—such as functional fragrances (detergents, household cleaners), mass-market personal care products, and ambient scenting applications—4-tert-amylcyclohexanol offers a favorable cost-efficiency profile. Its moderate potency (requiring higher use levels than Javanol® or Ebanol®) translates to lower cost-per-kilogram of finished fragrance, making it suitable for high-volume, cost-sensitive manufacturing. The logP of ~3.60 supports sandalwood character without the premium pricing of ultra-high-potency campholenic derivatives. [2]

IFRA-Compliant Sandalwood Note

Given the absence of current IFRA prohibition or restriction standards for 4-tert-amylcyclohexanol, this compound is well-suited for formulations destined for markets with rigorous IFRA compliance requirements. Its REACH pre-registration and COSING listing confirm EU cosmetic acceptability, reducing documentation burden and supply chain disruption risk. This contrasts with certain high-volume sandalwood synthetics that face evolving IFRA scrutiny, making 4-tert-amylcyclohexanol a lower-risk procurement choice for regulatory-sensitive applications. [3]

Woody Base Notes in Fragrance Accords

4-tert-Amylcyclohexanol functions effectively as a woody/sandalwood base note component in complex fragrance accords, particularly where blending with other woody materials (cedarwood, patchouli derivatives) is desired. Its lipophilicity (logP ~3.6) supports substantivity in alcoholic and oil-based carriers, contributing to fragrance longevity in fine fragrances and personal care products. The compound can serve as a foundational sandalwood element that anchors more volatile top- and middle-note components. [4]

Application
Selection Property
Validation Focus
Powder-based fragrance formulations
Solid physical form at ambient
Powder blend compatibility & handling
Cost-sensitive sandalwood accords
Moderate odor potency profile
Use-level and cost-efficiency review
IFRA-compliant sandalwood note
Regulatory profile without current IFRA restrictions
Regulatory compliance documentation
Woody base notes in fragrance accords
Lipophilicity and substantivity
Carrier compatibility & longevity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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